2-[(1E)-1-(2-Phenylhydrazin-1-ylidene)ethyl]aniline
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Overview
Description
Scientific Research Applications
Spectroscopy and Structural Analysis
Compounds similar to 2-(1-(2-Phenylhydrazono)ethyl)aniline have been extensively studied for their spectroscopic properties. For example, a study by Lyčka et al. (2010) on ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate utilized NMR spectroscopy and GIAO DFT calculations to confirm the structure and tautomeric mixtures of the compound, highlighting the method's efficacy in structural determination of complex organic compounds (Lyčka, Lun̆ák, Aysha, Holuša, & Hrdina, 2010).
Synthetic Applications and Antimicrobial Activity
The synthetic versatility of phenylhydrazono derivatives is evident in their application to produce new classes of compounds with potential antimicrobial properties. Farghaly et al. (2014) synthesized new substituted imidazolines and perimidines through azo-coupling of diazotized aniline, which exhibited significant antibacterial and antifungal activity (Farghaly, Abdallah, & Aziza, 2014).
Corrosion Inhibition
Compounds structurally related to 2-(1-(2-Phenylhydrazono)ethyl)aniline have been identified as effective corrosion inhibitors. Daoud et al. (2014) studied the inhibiting action of a synthesized thiophene Schiff base on the corrosion of mild steel in acidic solutions, showing high efficiency and adherence to Langmuir’s isotherm, thus suggesting applications in corrosion protection technologies (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Fluorescent Chemosensors
Phenylhydrazono derivatives have also been explored for their application as fluorescent chemosensors. Vijayakumar et al. (2021) synthesized a compound exhibiting high sensitivity and selectivity for detecting Cr3+ and Pb2+ ions, demonstrating the potential of such compounds in environmental monitoring and bioimaging applications (Vijayakumar, Dhineshkumar, Arockia doss, Nargis Negar, & Renganathan, 2021).
Safety and Hazards
The safety information available indicates that “2-(1-(2-Phenylhydrazono)ethyl)aniline” is a compound that requires careful handling. It has been classified with the signal word “Warning” and has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-(2-Phenylhydrazono)ethyl)aniline involves the reaction of aniline with 2-phenylhydrazine followed by condensation with acetaldehyde.", "Starting Materials": [ "Aniline", "2-Phenylhydrazine", "Acetaldehyde" ], "Reaction": [ "Aniline is reacted with 2-phenylhydrazine in the presence of a catalyst such as hydrochloric acid to form 1-(2-phenylhydrazono)aniline.", "Acetaldehyde is then added to the reaction mixture and heated to form 2-(1-(2-phenylhydrazono)ethyl)aniline through a condensation reaction.", "The product is then purified through recrystallization or column chromatography." ] } | |
CAS RN |
40754-13-0 |
Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-(N-anilino-C-methylcarbonimidoyl)aniline |
InChI |
InChI=1S/C14H15N3/c1-11(13-9-5-6-10-14(13)15)16-17-12-7-3-2-4-8-12/h2-10,17H,15H2,1H3 |
InChI Key |
OHOPPWNOBIEEIT-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C2=CC=CC=C2N |
SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=CC=C2N |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=CC=C2N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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